[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine
Overview
Description
Scientific Research Applications
Fluoroionophore Applications
A study developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives, exhibiting spectral diversity with metal cations. Notably, a compound in this series could specifically chelate Zn+2, demonstrating potential applications in metal ion sensing and cellular metal staining using fluorescence methods (Hong et al., 2012).
Crystal Structures and Nonlinear Optics
Another research focused on the crystal structures and packing of compounds related to the topic molecule, exploring their applications in octupolar nonlinear optics (NLO) materials. The study detailed the structural characteristics conducive to NLO applications, emphasizing the role of specific substituents and molecular interactions (Boese et al., 2002).
Radiopharmaceutical Synthesis
Research on no-carrier-added (n.c.a.) 4-[18F]fluorophenol highlighted its utility in introducing the 4-[18F]fluorophenoxy moiety into potential radiopharmaceuticals. This work underscores the molecule's relevance in developing radiotracers, particularly for imaging serotonin reuptake transporter sites (SERT), despite low monoamine transporter affinity (Stoll et al., 2004).
Electrochemical Reduction Applications
A study involving the electrochemical reduction of a bromo-propargyloxy ester explores the synthesis pathway and potential applications in organic synthesis and material science. This research offers insights into the electrochemical behaviors and product yield optimization for synthetic applications (Esteves et al., 2003).
Benzofuran Analogues Synthesis
The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde demonstrates applications in medicinal chemistry, particularly in developing compounds with antimicrobial and pharmacological activities. This research is indicative of the broader utility of bromo-fluorophenoxy compounds in synthesizing biologically active molecules (Parameshwarappa et al., 2008).
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N,N-dimethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSLRQEABOXRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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